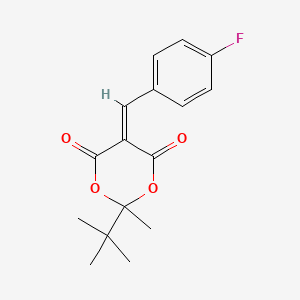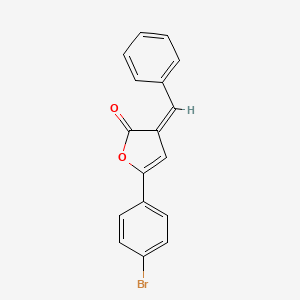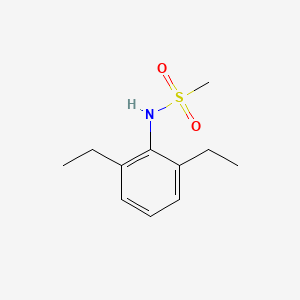
2-tert-butyl-5-(4-fluorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-tert-butyl-5-(4-fluorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione, also known as EF24, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. EF24 belongs to the class of chalcones, which are naturally occurring compounds found in many plants and have been shown to possess various biological activities such as anti-inflammatory, antioxidant, and anticancer properties.
作用机制
2-tert-butyl-5-(4-fluorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione exerts its biological effects through multiple mechanisms. It has been shown to modulate various signaling pathways involved in inflammation, oxidative stress, and cancer progression. 2-tert-butyl-5-(4-fluorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the production of inflammatory mediators such as prostaglandins and nitric oxide. 2-tert-butyl-5-(4-fluorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has also been shown to activate the Nrf2/ARE signaling pathway, which is responsible for the induction of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).
Biochemical and Physiological Effects
2-tert-butyl-5-(4-fluorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been shown to possess various biochemical and physiological effects in vitro and in vivo. It has been found to inhibit the proliferation and migration of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy and radiotherapy. 2-tert-butyl-5-(4-fluorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has also been shown to reduce inflammation and oxidative stress in animal models of various diseases such as arthritis, colitis, and neurodegenerative diseases. 2-tert-butyl-5-(4-fluorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been found to improve cognitive function and reduce amyloid beta deposition in a mouse model of Alzheimer's disease.
实验室实验的优点和局限性
2-tert-butyl-5-(4-fluorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high yields. 2-tert-butyl-5-(4-fluorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been shown to possess potent biological activities at low concentrations, making it a useful tool for studying various signaling pathways and biological processes. However, 2-tert-butyl-5-(4-fluorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione also has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain assays. 2-tert-butyl-5-(4-fluorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione can also be toxic to cells at high concentrations, which can affect the interpretation of experimental results.
未来方向
There are several future directions for research on 2-tert-butyl-5-(4-fluorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione. One area of interest is the development of 2-tert-butyl-5-(4-fluorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione derivatives with improved solubility and bioavailability for use in clinical trials. Another area of interest is the investigation of the potential use of 2-tert-butyl-5-(4-fluorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione in combination with other drugs for the treatment of various diseases. 2-tert-butyl-5-(4-fluorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been shown to sensitize cancer cells to chemotherapy and radiotherapy, and further studies are needed to determine the optimal combination therapies. Additionally, the potential use of 2-tert-butyl-5-(4-fluorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione as a neuroprotective agent in neurodegenerative diseases such as Alzheimer's disease warrants further investigation.
合成方法
2-tert-butyl-5-(4-fluorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione can be synthesized by the condensation of 4-fluorobenzaldehyde and acetylacetone in the presence of a base catalyst, followed by the addition of tert-butylhydroperoxide and catalytic amounts of sulfuric acid. The resulting product is then purified by recrystallization to obtain pure 2-tert-butyl-5-(4-fluorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione.
科学研究应用
2-tert-butyl-5-(4-fluorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess potent anti-inflammatory, antioxidant, and anticancer properties. 2-tert-butyl-5-(4-fluorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer, by blocking the phosphorylation and degradation of its inhibitor protein IκBα. 2-tert-butyl-5-(4-fluorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has also been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the mitochondrial pathway and inhibiting the Akt/mTOR signaling pathway.
属性
IUPAC Name |
2-tert-butyl-5-[(4-fluorophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FO4/c1-15(2,3)16(4)20-13(18)12(14(19)21-16)9-10-5-7-11(17)8-6-10/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDDQDKFKVECJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CC2=CC=C(C=C2)F)C(=O)O1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butyl-5-[(4-fluorophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(6-ethoxy-2-naphthyl)sulfonyl]morpholine](/img/structure/B5716002.png)
![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5716006.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B5716007.png)




![N-{4-[(diethylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B5716051.png)



![1-{3-nitro-4-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}ethanone](/img/structure/B5716072.png)
![N-{4-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B5716096.png)